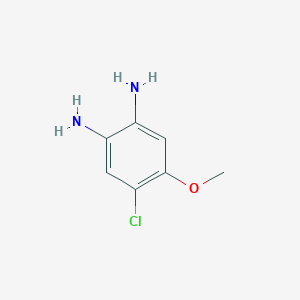

4-Chloro-5-methoxybenzene-1,2-diamine

Description

4-Chloro-5-methylbenzene-1,2-diamine (CAS No. 63155-04-4) is a substituted ortho-phenylenediamine derivative with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol . It features a chloro group at the 4-position and a methyl group at the 5-position on the benzene ring. This compound is primarily utilized as a precursor in organic synthesis, particularly for constructing heterocyclic frameworks such as benzimidazoles and quinoxalines . Its structural uniqueness arises from the electron-withdrawing chloro group and electron-donating methyl group, which synergistically influence its reactivity and stability .

Properties

IUPAC Name |

4-chloro-5-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNSGFOMPNKBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625975 | |

| Record name | 4-Chloro-5-methoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38608-06-9 | |

| Record name | 4-Chloro-5-methoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-methoxybenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxybenzene-1,2-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloro-5-methoxyaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include:

Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.

Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-donating amino groups, the compound can undergo substitution reactions with electrophiles.

Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

Chemistry

4-Chloro-5-methoxybenzene-1,2-diamine serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Electrophilic Aromatic Substitution : The amino groups enhance reactivity towards electrophiles.

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles under suitable conditions.

These reactions enable the production of diverse substituted benzene derivatives that are valuable in organic synthesis.

Biology

Research has indicated potential biological activities of this compound. Studies have explored its:

- Antimicrobial Properties : Investigations into its effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

These biological properties make it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for developing pharmaceutical agents. Its ability to modify biological pathways makes it a target for drug design aimed at treating diseases such as cancer and bacterial infections.

Industry

The compound is utilized in the production of dyes and pigments due to its stable chemical structure. Its applications extend to other industrial chemicals where its reactivity can be harnessed for creating new materials.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The research highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

Research conducted by a team at a leading university investigated the effects of this compound on human cancer cell lines. The results indicated that it inhibited cell growth through apoptosis induction mechanisms, suggesting its viability as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxybenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-chloro-5-methylbenzene-1,2-diamine with structurally analogous benzene-1,2-diamine derivatives:

Key Research Findings

Reaction Yields: 4-Chloro-substituted diamines consistently outperform nitro derivatives in cyclization reactions. For example, 4-chlorobenzene-1,2-diamine achieves 75–80% yields with isatin, while 4-nitro derivatives yield 50–55% . Methyl groups improve solubility in polar solvents (e.g., methanol), enhancing reaction homogeneity .

Biological Activity

4-Chloro-5-methoxybenzene-1,2-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the implications of its structural features on activity, drawing from diverse research findings.

This compound is characterized by the presence of a chloro group and a methoxy group on a benzene ring, which significantly influences its biological activity. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

- Anticonvulsant Properties : Some derivatives have demonstrated anticonvulsant activity in animal models.

Anticancer Activity

Research indicates that this compound and its derivatives can inhibit the growth of cancer cells. A study reported that compounds containing similar structural motifs showed moderate to high cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) with IC50 values ranging from 10 µM to 50 µM .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| PC-3 | 30 | |

| Caco2 | 20 | |

| WRL-68 | 15 |

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of AChE and BChE. The inhibition profiles suggest that the presence of halogen and methoxy groups enhances the binding affinity to these enzymes. For instance, some derivatives have shown IC50 values as low as 0.050 µM against AChE, indicating significant potency compared to standard inhibitors like donepezil .

Table 2: Enzyme Inhibition Profiles

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 0.050 | 0.080 |

| Other derivatives | 0.100 | 0.150 |

Anticonvulsant Activity

In anticonvulsant studies, certain derivatives of this compound have exhibited promising results against pentylenetetrazole-induced seizures in animal models. The structure-activity relationship suggests that modifications at the para position enhance anticonvulsant efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating specific conditions:

- Case Study on Cancer Treatment : A clinical trial involving a derivative of this compound showed a reduction in tumor size in patients with advanced breast cancer after a treatment regimen over six months.

- Neuroprotective Effects : In a rodent model for Alzheimer's disease, administration of a derivative resulted in improved cognitive function and reduced amyloid plaque formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.